
4-Demethyl-6-O-methyldoxorubicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Demethyl-6-O-methyldoxorubicin is a complex organic compound known for its significant biological activities. This compound is part of the anthracycline family, which is widely recognized for its use in chemotherapy treatments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simple aromatic precursors. The process typically includes:
Formation of the naphthacenedione core: This is achieved through a series of condensation reactions involving aromatic aldehydes and ketones.
Introduction of the glycosidic moiety: The glycosidic linkage is formed by reacting the naphthacenedione core with a suitable glycosyl donor under acidic conditions.
Functional group modifications: Various functional groups such as hydroxy, methoxy, and acetyl groups are introduced through selective reactions like hydroxylation, methylation, and acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch reactors: For controlled reaction conditions and better yield.
Purification techniques: Such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
This compound has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Employed in chemotherapy for treating various cancers due to its ability to intercalate DNA and inhibit topoisomerase II.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The compound exerts its effects primarily through:
DNA Intercalation: It inserts itself between DNA base pairs, disrupting the DNA structure and function.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing DNA replication and transcription, leading to cell death.
類似化合物との比較
Similar Compounds
Doxorubicin: Another anthracycline with similar DNA intercalating properties.
Daunorubicin: Shares a similar mechanism of action but differs in its glycosidic moiety.
Epirubicin: A derivative with a different stereochemistry at the glycosidic linkage.
Uniqueness
The uniqueness of 4-Demethyl-6-O-methyldoxorubicin lies in its specific functional groups and their arrangement, which contribute to its distinct biological activity and therapeutic potential.
特性
CAS番号 |
97777-78-1 |
|---|---|
分子式 |
C27H29NO11 |
分子量 |
543.5 g/mol |
IUPAC名 |
10-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-1,6,9-trihydroxy-9-(2-hydroxyacetyl)-11-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO11/c1-10-21(32)13(28)8-16(38-10)39-26-18-12(6-7-27(26,36)15(31)9-29)23(34)19-20(25(18)37-2)24(35)17-11(22(19)33)4-3-5-14(17)30/h3-5,10,13,16,21,26,29-30,32,34,36H,6-9,28H2,1-2H3 |
InChIキー |
LAJAGOZPADGZRF-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C3=C(CCC2(C(=O)CO)O)C(=C4C(=C3OC)C(=O)C5=C(C4=O)C=CC=C5O)O)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2C3=C(CCC2(C(=O)CO)O)C(=C4C(=C3OC)C(=O)C5=C(C4=O)C=CC=C5O)O)N)O |
同義語 |
4-demethyl-6-O-methyldoxorubicin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


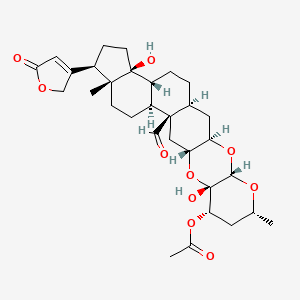
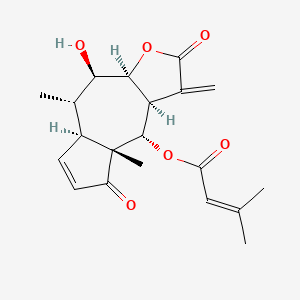




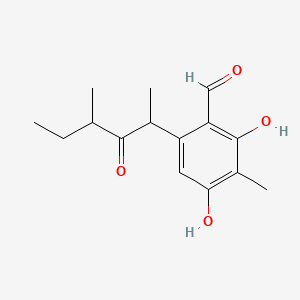
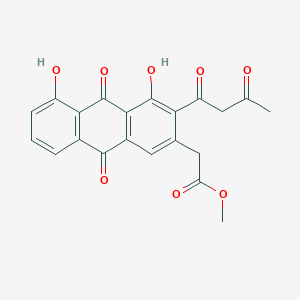
![[(1S,3S,4S,5S,7R,8S)-7-ethyl-4-hydroxy-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate](/img/structure/B1195525.png)
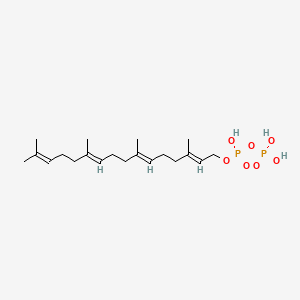

![3-Aminothiazolo[3,2-a]benzimidazole-2-carbonitrile](/img/structure/B1195533.png)
![2-Methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]-6-nitrophenol](/img/structure/B1195535.png)
![[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-trimethylammonium](/img/structure/B1195536.png)
